molecular formula C9H17N5O B1488365 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one CAS No. 1546226-01-0

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one

Cat. No.: B1488365
CAS No.: 1546226-01-0
M. Wt: 211.26 g/mol
InChI Key: QPBVJFJAGMFMGA-UHFFFAOYSA-N
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Description

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one is a chemical compound with a unique structure that includes an azido group and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-propylpiperazine with an appropriate azido compound under controlled conditions. The reaction conditions may include the use of a catalyst, specific temperature, and pressure settings to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxo-compounds, while reduction may yield amino derivatives.

Scientific Research Applications

2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one has diverse applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: The compound may be utilized in biological studies to understand cellular processes and interactions.

  • Industry: The compound can be used in materials science and the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets and pathways. The azido group, in particular, can participate in click chemistry reactions, which are useful in various biological and chemical applications.

Comparison with Similar Compounds

  • 2-Azido-1-(4-methylpiperazin-1-yl)ethan-1-one

  • 2-Azido-1-(4-ethylpiperazin-1-yl)ethan-1-one

  • 2-Azido-1-(4-butylpiperazin-1-yl)ethan-1-one

Uniqueness: 2-Azido-1-(4-propylpiperazin-1-yl)ethan-1-one stands out due to its specific structural features, which may influence its reactivity and applications compared to similar compounds.

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Properties

IUPAC Name

2-azido-1-(4-propylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N5O/c1-2-3-13-4-6-14(7-5-13)9(15)8-11-12-10/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBVJFJAGMFMGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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